Rhodium(ii)hexanoate dimer
Overview
Description
Rhodium(ii)hexanoate dimer is a compound with the linear formula [ [CH3(CH2)4CO2]2Rh]2 . It is a green powder with a molecular weight of 666.41 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula [ [CH3(CH2)4CO2]2Rh]2 . The compound has a molecular weight of 666.41 .Scientific Research Applications
1. Chain Compound Formation
Rhodium(II) hexanoate dimer plays a role in the formation of novel chain compounds. In a study byHanda et al. (1992), a chain complex was synthesized by reacting rhodium(II) pivalate dimer with 1,4-benzoquinone. This complex demonstrated the ability of the rhodium(II) pivalate dimers to connect through bifunctional ligation, showcasing their potential in creating chain structures in molecular chemistry (Handa et al., 1992).
2. Catalysis in Dehydrogenation
Rhodium(II) hexanoate dimer has been identified as a precursor in the formation of highly active catalysts. Zahmakiran and Ozkar (2009) discovered that rhodium(0) nanoclusters, derived from the reduction of rhodium(II) hexanoate, exhibited remarkable catalytic activity in the dehydrogenation of dimethylamine-borane. This finding emphasizes the dimer's role in synthesizing catalysts with significant industrial applications (Zahmakiran & Ozkar, 2009).
3. Photoredox Catalysis
In the field of photoredox catalysis, the rhodium(II) dimer has been utilized as a catalyst for the aerobic oxidation of arylboronic acids. Yang et al. (2019) reported the first use of a rhodium(II) dimer in visible light photoredox catalysis, highlighting its potential in diverse oxidation reactions under mild conditions (Yang et al., 2019).
4. Activation of Methane and Toluene
Rhodium(II) porphyrin complexes, including dimers, have been studied for their ability to activate methane and toluene. Wayland et al. (1991) conducted thermodynamic and kinetic-mechanistic studies, demonstrating that these complexes can produce hydride and methyl derivatives, indicating their potential in organic synthesis and catalysis (Wayland et al., 1991).
Safety and Hazards
Rhodium(ii)hexanoate dimer is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
hexanoic acid;rhodium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H12O2.2Rh/c4*1-2-3-4-5-6(7)8;;/h4*2-5H2,1H3,(H,7,8);; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCSUGILMJWRLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O8Rh2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62728-89-6 | |
Record name | Rhodium(II) hexanoate, dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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